3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid
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Overview
Description
3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid is an organic compound that belongs to the class of indene derivatives. This compound features a propanoic acid group attached to an indene ring system, which is further substituted with an ethoxy group. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the indene derivative reacts with an ethyl halide in the presence of a base such as sodium hydride.
Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced through a Grignard reaction, where the indene derivative reacts with a Grignard reagent followed by oxidation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of the indene derivatives, known for its aromatic properties.
2,3-dihydro-1H-inden-5-yl derivatives: Compounds with similar structural features but different substituents.
Ethoxy-substituted aromatic acids: Compounds with an ethoxy group and a carboxylic acid group attached to an aromatic ring.
Uniqueness
3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid is unique due to its specific combination of an indene ring, an ethoxy group, and a propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-17-13-9-11-5-3-4-10(11)8-12(13)6-7-14(15)16/h8-9H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOJVRAQJIZTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCCC2=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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